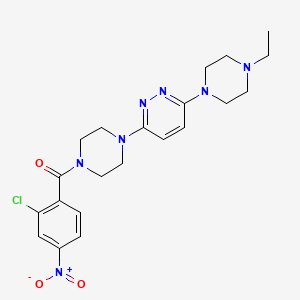
(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone” is a chemical compound1. However, there is limited information available about this specific compound.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that chlorinated nitrophenols such as 2-chloro-4-nitrophenol have been widely used as intermediates in the chemical syntheses of various pesticides, dyes, and pharmaceuticals2.Molecular Structure Analysis
The molecular weight of the compound is 297.741. However, the specific molecular structure of this compound is not readily available in the sources I have access to.
Chemical Reactions Analysis
There is no specific information available on the chemical reactions involving this compound. However, a related compound, 2-chloro-4-nitrophenol, has been studied for its degradation pathways in bacteria2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the sources I have access to.Wissenschaftliche Forschungsanwendungen
Modes of Action of Pyridazinone Herbicides
Research has explored the action mechanisms of pyridazinone compounds, highlighting their role in inhibiting photosynthesis and the Hill reaction in plants. These inhibitions contribute to the phytotoxicity of certain pyridazinones, making them effective as herbicides. For example, specific substitutions on pyrazon (a pyridazinone herbicide) have led to the development of experimental herbicides with enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, mimicking the action of other known herbicidal agents but with significantly higher effectiveness (Hilton et al., 1969).
Antimicrobial Activity of Pyridine Derivatives
The synthesis and evaluation of new pyridine derivatives, including those with a piperazin-1-yl)methanone structure, have shown variable and modest antimicrobial activity against bacteria and fungi. These findings indicate the potential of such compounds in developing new antimicrobial agents with specific activity profiles (Patel, Agravat, & Shaikh, 2011).
Synthesis and Biological Activity of Triazole Analogues
Novel triazole analogues of piperazine have been synthesized, showcasing significant antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring exhibited potent inhibition of bacterial growth, suggesting their potential as promising molecules for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Safety And Hazards
There is no specific safety and hazard information available for this compound. However, it’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
Given the limited information available on this compound, future research could focus on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. This would provide a more comprehensive understanding of the compound.
Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specific scientific literature or databases.
Eigenschaften
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN7O3/c1-2-25-7-9-26(10-8-25)19-5-6-20(24-23-19)27-11-13-28(14-12-27)21(30)17-4-3-16(29(31)32)15-18(17)22/h3-6,15H,2,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENBPPGZBGXNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(3,4-Dimethylphenyl)amino]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B2890317.png)
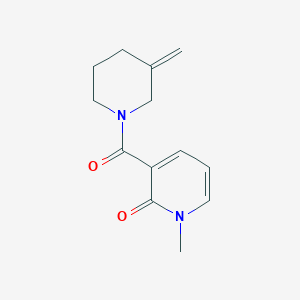
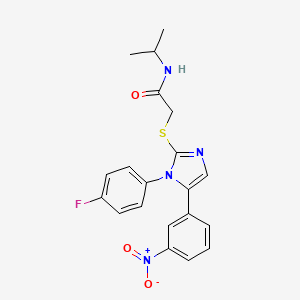

![(4-(Pyridin-2-yl)piperazin-1-yl)(7-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B2890323.png)

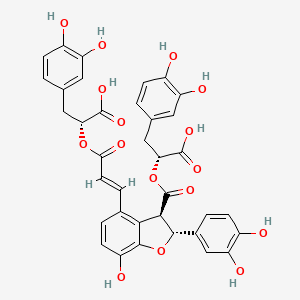
![2-((3-nitrophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one](/img/structure/B2890329.png)
![2-Chloro-3-[(4-chlorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2890331.png)

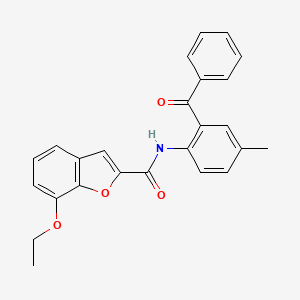
![2-(3-chloro-4-ethoxyphenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2890335.png)
![N-cyclopentyl-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B2890337.png)